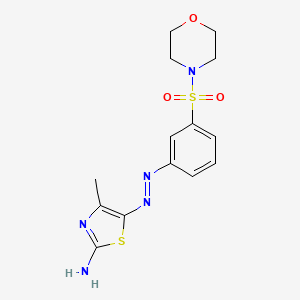

(Z)-4-methyl-5-(2-(3-(morpholinosulfonyl)phenyl)hydrazono)thiazol-2(5H)-imine

Description

Properties

IUPAC Name |

4-methyl-5-[(3-morpholin-4-ylsulfonylphenyl)diazenyl]-1,3-thiazol-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N5O3S2/c1-10-13(23-14(15)16-10)18-17-11-3-2-4-12(9-11)24(20,21)19-5-7-22-8-6-19/h2-4,9H,5-8H2,1H3,(H2,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDHOXFPRABXWFJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)N)N=NC2=CC(=CC=C2)S(=O)(=O)N3CCOCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17N5O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-4-methyl-5-(2-(3-(morpholinosulfonyl)phenyl)hydrazono)thiazol-2(5H)-imine typically involves the cyclization of N-substituted 2-arylhydrazino-carbothioamides with dialkyl acetylenedicarboxylates in absolute ethanol . The reaction conditions often require refluxing the mixture to facilitate the cyclization process.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity.

Chemical Reactions Analysis

Oxidation Reactions

The morpholinosulfonyl group and thiazole ring are susceptible to oxidation under specific conditions:

-

Reagents : Hydrogen peroxide (H₂O₂), m-chloroperbenzoic acid (mCPBA)

-

Conditions : Room temperature or mild heating in polar aprotic solvents (e.g., dichloromethane).

-

Products :

-

Sulfoxide or sulfone derivatives via oxidation of the sulfonyl group.

-

Thiazole ring oxidation may yield thiazole N-oxide derivatives.

-

Table 1: Oxidation Outcomes

Reduction Reactions

The hydrazone moiety (C=N–N) and thiazole ring can undergo reduction:

-

Reagents : Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).

-

Conditions : Ethanol or tetrahydrofuran (THF) under reflux.

-

Products :

-

Hydrazone reduction yields a hydrazine derivative.

-

Thiazole ring reduction may produce dihydrothiazole or open-chain thioamide intermediates.

-

Table 2: Reduction Pathways

| Target Group | Reagent | Product | Notes |

|---|---|---|---|

| Hydrazone | NaBH₄ | Hydrazine derivative | Selective reduction |

| Thiazole ring | LiAlH₄ | Dihydrothiazole | Harsh conditions |

Substitution Reactions

Electrophilic and nucleophilic substitutions are feasible at the thiazole ring or aryl groups:

-

Electrophilic Substitution :

-

Reagents : Halogens (Cl₂, Br₂), sulfonyl chlorides.

-

Positions : C-2 or C-4 of the thiazole ring (activated by electron-withdrawing groups).

-

-

Nucleophilic Substitution :

-

Reagents : Amines, alkoxides.

-

Positions : Sulfonyl group or hydrazone nitrogen.

-

Table 3: Substitution Examples

| Reaction Type | Reagent | Position Modified | Product Application |

|---|---|---|---|

| Electrophilic bromination | Br₂ | Thiazole C-4 | Brominated analog for SAR |

| Nucleophilic amination | Piperidine | Hydrazone nitrogen | Bioactive derivative |

Condensation and Cyclization

The hydrazone group participates in condensation with aldehydes/ketones, while the thiazole ring enables cyclization:

-

Condensation :

-

Cyclization :

Table 4: Cyclization Outcomes

| Reagent | Conditions | Product | Biological Relevance |

|---|---|---|---|

| 2-Mercaptoacetic acid | Microwave, 100°C | Thiazolidinone derivative | Enhanced antimicrobial activity |

Acid/Base-Mediated Reactions

The sulfonyl group and hydrazone linkage exhibit pH-dependent reactivity:

-

Acidic Conditions :

-

Hydrazone protonation enhances electrophilicity, facilitating nucleophilic attack.

-

-

Basic Conditions :

-

Deprotonation of the thiazole nitrogen promotes ring-opening or rearrangement.

-

Thermal Degradation

Thermogravimetric analysis (TGA) of similar thiazoles suggests stability up to 200°C, with decomposition pathways involving:

-

Sulfonyl group cleavage.

-

Thiazole ring fragmentation into H₂S and nitriles.

Key Research Gaps

-

Quantitative kinetic data for oxidation/reduction.

-

Structural elucidation of reaction intermediates.

-

Comparative studies with Z/E isomers.

Scientific Research Applications

Structural Characteristics

The compound is characterized by:

- Thiazole Ring : A five-membered heterocyclic structure containing sulfur and nitrogen.

- Hydrazone Moiety : Formed through the condensation of hydrazine with a ketone or aldehyde.

These features enhance its biological activity, making it a subject of interest in medicinal research.

Antimicrobial Activity

Research indicates that compounds with thiazole and hydrazone structures exhibit significant antimicrobial properties. The following aspects are noteworthy:

- Mechanism of Action : The thiazole ring is known to inhibit bacterial growth by targeting essential bacterial enzymes.

- Efficacy Against Resistant Strains : Studies show that derivatives of this compound have demonstrated activity against multidrug-resistant pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium.

Table 1: Antimicrobial Efficacy of (Z)-4-methyl-5-(2-(3-(morpholinosulfonyl)phenyl)hydrazono)thiazol-2(5H)-imine

| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| MRSA | < 1 µg/mL | |

| Vancomycin-resistant E. faecium | < 1 µg/mL | |

| Gram-negative bacteria | Variable MICs |

Anticancer Potential

The anticancer properties of (Z)-4-methyl-5-(2-(3-(morpholinosulfonyl)phenyl)hydrazono)thiazol-2(5H)-imine have been explored in various studies:

- Cell Lines Tested : The compound has shown cytotoxic effects against several cancer cell lines, including A549 (lung cancer), MCF7 (breast cancer), and HT1080 (fibrosarcoma).

- Mechanism of Action : The proposed mechanisms include the induction of apoptosis and cell cycle arrest, necessitating further research to clarify specific pathways involved.

Table 2: Cytotoxicity of (Z)-4-methyl-5-(2-(3-(morpholinosulfonyl)phenyl)hydrazono)thiazol-2(5H)-imine

Case Study on Antibacterial Efficacy

A recent study evaluated the antibacterial activity of several thiazole derivatives, including (Z)-4-methyl-5-(2-(3-(morpholinosulfonyl)phenyl)hydrazono)thiazol-2(5H)-imine). The compound demonstrated significant activity against MRSA strains with MIC values lower than those of traditional antibiotics like linezolid, highlighting its potential as an alternative treatment option for resistant infections.

Case Study on Cytotoxic Effects

In vitro studies assessed the cytotoxic effects of various sulfonamide derivatives on cancer cell lines. The compound exhibited a remarkable reduction in cell viability at concentrations above 10 µM, indicating its potential as an anticancer agent.

Mechanism of Action

The mechanism of action of (Z)-4-methyl-5-(2-(3-(morpholinosulfonyl)phenyl)hydrazono)thiazol-2(5H)-imine involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or proteins, leading to its observed biological effects. For example, its anticancer activity could be attributed to the inhibition of key enzymes involved in cell proliferation .

Comparison with Similar Compounds

Similar Compounds

2,4-Disubstituted thiazoles: These compounds share the thiazole ring structure and exhibit similar biological activities, such as antibacterial and antifungal properties.

Benzothiazole derivatives: These compounds also contain a thiazole ring and are known for their anticancer and antimicrobial activities.

Uniqueness

What sets (Z)-4-methyl-5-(2-(3-(morpholinosulfonyl)phenyl)hydrazono)thiazol-2(5H)-imine apart is the presence of the morpholinosulfonyl group, which enhances its solubility and biological activity. This makes it a promising candidate for further research and development in various fields.

Biological Activity

(Z)-4-methyl-5-(2-(3-(morpholinosulfonyl)phenyl)hydrazono)thiazol-2(5H)-imine is a complex organic compound notable for its thiazole and hydrazone functionalities. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial, anticancer, and enzyme inhibitory properties. The unique structural features of this compound contribute to its diverse pharmacological applications.

Structural Characteristics

The compound features a thiazole ring , a five-membered heterocyclic structure containing sulfur and nitrogen, along with a hydrazone moiety formed through the condensation of hydrazine with an aldehyde or ketone. Its structural complexity allows for interactions with various biological targets.

Antimicrobial Activity

Research indicates that compounds similar to (Z)-4-methyl-5-(2-(3-(morpholinosulfonyl)phenyl)hydrazono)thiazol-2(5H)-imine exhibit significant antimicrobial properties. For instance, derivatives containing the morpholinosulfonyl group have shown activity against both Gram-positive and Gram-negative bacteria. A study reported that specific derivatives demonstrated minimum inhibitory concentrations (MICs) ranging from 0.22 to 0.25 μg/mL against various pathogens, indicating potent antibacterial effects .

Anticancer Properties

The compound's structural analogs have been evaluated for anticancer activity, particularly against prostate cancer cell lines. A related study found that modifications to the thiazole ring could significantly influence cytotoxicity, with some derivatives showing IC50 values as low as 0.4 μM, demonstrating strong antiproliferative effects .

Enzyme Inhibition

The compound has also been investigated for its potential as an acetylcholinesterase (AChE) inhibitor, which is relevant in the context of Alzheimer's disease treatment. Compounds with similar thiazole structures have shown promising AChE inhibitory activities, with IC50 values reported around 2.7 µM for certain derivatives . This suggests that (Z)-4-methyl-5-(2-(3-(morpholinosulfonyl)phenyl)hydrazono)thiazol-2(5H)-imine may have therapeutic potential in neurodegenerative disorders.

Synthesis and Evaluation

The synthesis of (Z)-4-methyl-5-(2-(3-(morpholinosulfonyl)phenyl)hydrazono)thiazol-2(5H)-imine typically involves multi-step reactions that incorporate various functional groups to enhance biological activity. For example, the introduction of methoxy groups has been shown to modify the biological profile of similar thiazole derivatives .

Comparative Analysis

A comparative analysis of structurally related compounds reveals variations in biological activity based on modifications to the thiazole and hydrazone components. The following table summarizes key findings:

| Compound Name | Structure Features | Biological Activity | Unique Aspects |

|---|---|---|---|

| 4-Methylthiazole | Thiazole ring with methyl substitution | Antimicrobial | Simpler structure; lacks hydrazone |

| 2-Amino-thiazoles | Contains amino groups on thiazole | Anticancer | More basic properties; different reactivity |

| Morpholine-containing sulfonamides | Sulfonamide linked to morpholine | Antimicrobial | Directly targets bacterial enzymes |

Q & A

Q. Advanced

- Cytotoxicity : Use MTT assays on mammalian cell lines (e.g., HEK-293) at 10–100 µM. Selectivity index (SI) = IC50(mammalian)/MIC(bacterial); SI ≥10 indicates safety .

- Target Conservation : Perform sequence alignment (BLAST) of bacterial vs. human topoisomerases to identify divergent residues critical for selective binding.

How can structure-activity relationship (SAR) studies optimize the thiazole-hydrazone scaffold for enhanced biofilm inhibition?

Advanced

Modify substituents on the phenyl ring (e.g., electron-withdrawing groups at C3/C4) and thiazole N-methylation:

- Biofilm Eradication : Test derivatives against Staphylococcus aureus biofilms using crystal violet assays. EC50 values correlate with logD (optimal range: 1.5–2.5) .

- SAR Insights : 4-Methoxy substitution reduces biofilm formation by 60% vs. unsubstituted analogs, likely via enhanced membrane penetration .

What analytical challenges arise in quantifying this compound in biological matrices, and how are they addressed?

Q. Advanced

- Matrix Interference : Use SPE (C18 cartridges) for plasma sample cleanup. Recovery rates >85% are achieved with methanol:water (70:30) elution .

- Detection : LC-ESI-MS/MS (MRM mode) with deuterated internal standards (e.g., d4-morpholinosulfonyl analog) improves precision (RSD <5%) .

How do solvent polarity and pH affect the compound’s stability during long-term storage?

Q. Basic

- Stability : Store at −20°C in anhydrous DMSO (≥6 months) or pH 7.4 buffer (≤1 month). Degradation products (e.g., hydrazine derivatives) are monitored via HPLC (C18 column, 254 nm) .

- pH Sensitivity : Avoid acidic conditions (pH <5), which protonate the imine nitrogen, accelerating hydrolysis (t1/2 <24 hrs at pH 3) .

What computational tools predict the compound’s potential as a kinase inhibitor beyond antimicrobial targets?

Q. Advanced

- Kinome Screening : Use KinomeScan to profile inhibition against 468 kinases. Prioritize targets with >50% inhibition at 1 µM.

- Phosphoproteomics : Treat cells with the compound (10 µM, 6 hrs) and analyze phosphopeptides via TiO2 enrichment and LC-MS/MS. Overrepresented pathways (e.g., MAPK) indicate off-target effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.